molecular formula C24H38O B14277381 1-[4-(4-Heptylcyclohexyl)phenyl]-2-methylcyclobutan-1-OL CAS No. 138435-21-9

1-[4-(4-Heptylcyclohexyl)phenyl]-2-methylcyclobutan-1-OL

Katalognummer: B14277381
CAS-Nummer: 138435-21-9
Molekulargewicht: 342.6 g/mol
InChI-Schlüssel: ARWLEBMWXBLHLL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[4-(4-Heptylcyclohexyl)phenyl]-2-methylcyclobutan-1-OL is an organic compound with a complex structure that includes a cyclohexyl group, a phenyl group, and a cyclobutanol moiety

Vorbereitungsmethoden

The synthesis of 1-[4-(4-Heptylcyclohexyl)phenyl]-2-methylcyclobutan-1-OL typically involves multiple steps, including the formation of the cyclohexyl and phenyl groups, followed by their attachment to the cyclobutanol moiety. The reaction conditions often require specific catalysts and reagents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .

Analyse Chemischer Reaktionen

1-[4-(4-Heptylcyclohexyl)phenyl]-2-methylcyclobutan-1-OL undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

This compound has several scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it may be studied for its potential effects on cellular processes. In medicine, researchers are exploring its potential therapeutic applications, while in industry, it could be used in the development of new materials or as a chemical intermediate .

Wirkmechanismus

The mechanism of action of 1-[4-(4-Heptylcyclohexyl)phenyl]-2-methylcyclobutan-1-OL involves its interaction with specific molecular targets and pathways within cells. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

1-[4-(4-Heptylcyclohexyl)phenyl]-2-methylcyclobutan-1-OL can be compared with similar compounds such as trans-1-heptyl-4-(4-nonanoylphenyl)cyclohexane. While both compounds share structural similarities, this compound has unique properties that make it distinct.

Eigenschaften

CAS-Nummer

138435-21-9

Molekularformel

C24H38O

Molekulargewicht

342.6 g/mol

IUPAC-Name

1-[4-(4-heptylcyclohexyl)phenyl]-2-methylcyclobutan-1-ol

InChI

InChI=1S/C24H38O/c1-3-4-5-6-7-8-20-9-11-21(12-10-20)22-13-15-23(16-14-22)24(25)18-17-19(24)2/h13-16,19-21,25H,3-12,17-18H2,1-2H3

InChI-Schlüssel

ARWLEBMWXBLHLL-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCC1CCC(CC1)C2=CC=C(C=C2)C3(CCC3C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.